molecular formula C17H15N3O3 B11688952 5-nitro-N-(2-phenoxyethyl)quinolin-8-amine

5-nitro-N-(2-phenoxyethyl)quinolin-8-amine

Cat. No.: B11688952
M. Wt: 309.32 g/mol
InChI Key: JWZHVRKNTNZDGN-UHFFFAOYSA-N
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Description

5-nitro-N-(2-phenoxyethyl)quinolin-8-amine is a chemical compound that belongs to the class of quinolinamines Quinolinamines are known for their diverse biological activities and are often used as scaffolds in the synthesis of various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(2-phenoxyethyl)quinolin-8-amine typically involves the reaction of 5-nitroquinoline with 2-phenoxyethylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(2-phenoxyethyl)quinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-amino-N-(2-phenoxyethyl)quinolin-8-amine.

    Substitution: Various substituted quinolinamines depending on the nucleophile used.

    Hydrolysis: Quinoline derivatives.

Scientific Research Applications

5-nitro-N-(2-phenoxyethyl)quinolin-8-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-nitro-N-(2-phenoxyethyl)quinolin-8-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

5-nitro-N-(2-phenoxyethyl)quinolin-8-amine

InChI

InChI=1S/C17H15N3O3/c21-20(22)16-9-8-15(17-14(16)7-4-10-19-17)18-11-12-23-13-5-2-1-3-6-13/h1-10,18H,11-12H2

InChI Key

JWZHVRKNTNZDGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3

Origin of Product

United States

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